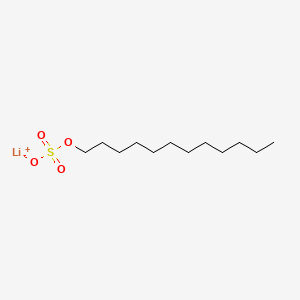
Sulfuric acid, monododecyl ester, lithium salt
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of materials relevant to lithium-sulfur batteries often involves the creation of sulfur-rich polymers and compounds that can enhance the performance of these batteries. For example, a class of organosulfur compounds shows promise in designing cathode materials to improve the technology of lithium-sulfur batteries. Porous trithiocyanuric acid crystals have been synthesized as a soft template for the ring-opening polymerization of elemental sulfur, creating sulfur-rich phases that significantly enhance battery performance, including high-capacity retention and extended lifetimes (Kim et al., 2015).
Molecular Structure Analysis
The molecular structure of lithium salts plays a pivotal role in their function within lithium-sulfur batteries. For instance, lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate has been characterized by X-ray diffraction techniques, revealing a monoclinic space group and specific distorted tetrahedral geometries for lithium ions, which could influence the electrochemical behavior of lithium-sulfur batteries (Muthiah & Murugesan, 2006).
Chemical Reactions and Properties
In lithium-sulfur batteries, the interactions between polysulfides and cathode materials are crucial for battery performance. A study demonstrated that a novel Ni-based metal-organic framework (Ni-MOF) could immobilize polysulfides through physical and chemical interactions, thereby significantly improving the cycling performance of lithium-sulfur batteries (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of compounds related to lithium-sulfur batteries, such as ionic conductivities and thermal behavior, are essential for optimizing battery performance. Lithium salts based on oligoether sulfate esters, for instance, show sufficient thermal and electrochemical stabilities, which are crucial for the practical application of lithium-sulfur batteries (Chauvin et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and electrochemical stability, of materials used in lithium-sulfur batteries, are critical for their efficiency and longevity. For example, the synthesis and reactions of mononuclear sulfido complexes of pentamethylcyclopentadienyl-molybdenum(VI) and tungsten(VI) contribute to a deeper understanding of the sulfur chemistry in lithium-sulfur batteries, potentially leading to the development of more effective cathode materials (Kawaguchi et al., 1997).
Applications De Recherche Scientifique
Esterification and Transesterification Reactions
- Scientific Field : Chemistry, specifically Catalysis .
- Application Summary : Sulfonic acid-functionalized solid acid catalysts are used in esterification and transesterification reactions for the synthesis of esters and biodiesel . This is an environmentally friendly alternative to conventional homogeneous catalysts .
- Results or Outcomes : The results revealed that the sulfonic acid groups functionalized mesoporous materials have comparable site activities for acetic acid esterification to sulfuric acid (H2SO4) .
Cleaning and Hygiene Products
- Scientific Field : Industrial Chemistry .
- Application Summary : Sodium dodecyl sulfate (SDS), also known as Sodium lauryl sulfate (SLS) or Sodium monododecyl sulfate, is used in many cleaning and hygiene products . This compound is the sodium salt of the 12-carbon organosulfate .
- Methods of Application : SDS is mainly used in detergents for laundry with many cleaning applications . It is a highly effective surfactant and is used in any task requiring the removal of oily stains and residues .
- Results or Outcomes : SDS is a common component of many domestic cleaning, personal hygiene and cosmetic, pharmaceutical, and food products, as well as of industrial and commercial cleaning and product formulations .
Sure, here are some more applications of Sodium dodecyl sulfate (SDS), also known as Sodium lauryl sulfate (SLS) or Sodium monododecyl sulfate, which is the sodium salt of the 12-carbon organosulfate :
Food Additive
- Scientific Field : Food Science .
- Application Summary : SDS is used as a food additive .
- Methods of Application : It is used as an emulsifier and whipping aid .
- Results or Outcomes : SDS can help to improve the consistency and stability of food products .
Laboratory Applications
- Scientific Field : Biochemistry .
- Application Summary : SDS is used in laboratory applications, particularly in SDS-PAGE, a method of gel electrophoresis .
- Methods of Application : SDS is used to denature proteins by disrupting non-covalent bonds . This gives all proteins a uniformly negative charge, allowing them to be separated by size during electrophoresis .
- Results or Outcomes : SDS-PAGE is a common technique used in biochemistry, forensics, genetics, and molecular biology to separate proteins .
Pharmaceutical Applications
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : SDS is used in pharmaceutical applications .
- Methods of Application : It is used as an emulsifying agent, tablet binder, and suspending agent .
- Results or Outcomes : SDS can improve the solubility and bioavailability of drugs .
Miscellaneous Applications
- Scientific Field : Various .
- Application Summary : SDS has a variety of other uses .
- Methods of Application : These include use in toothpastes as a foaming agent, in fire extinguishers as a foam stabilizer, and in textile manufacturing as a wetting agent .
- Results or Outcomes : These diverse applications take advantage of the surfactant properties of SDS .
Anionic Surfactant
- Scientific Field : Industrial Chemistry .
- Application Summary : It can be used to prepare anionic surfactants .
- Methods of Application : The compound can be neutralized to form sodium, ammonium, or triethanolamine salts, which can act as anionic surfactants .
- Results or Outcomes : These surfactants can be used in a variety of applications, including cleaning products, personal care products, and industrial processes .
Spectroscopic Analysis
- Scientific Field : Analytical Chemistry .
- Application Summary : The compound can be used in spectroscopic analysis .
- Methods of Application : The compound can be analyzed using techniques such as NMR and FTIR .
- Results or Outcomes : These analyses can provide valuable information about the structure and properties of the compound .
Chromatography
- Scientific Field : Analytical Chemistry .
- Application Summary : The compound can potentially be used in chromatographic applications .
- Methods of Application : The compound could potentially be used as a stationary phase in chromatographic separations .
- Results or Outcomes : This could allow for the separation and analysis of complex mixtures .
Safety And Hazards
“Sulfuric acid, monododecyl ester, lithium salt” is considered hazardous. It is classified as a flammable solid, and it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Orientations Futures
Propriétés
IUPAC Name |
lithium;dodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGRULMIQXYNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25LiO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
151-41-7 (Parent) | |
| Record name | Sulfuric acid, monododecyl ester, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6062125 | |
| Record name | Lithium dodecyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Lithium dodecyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21121 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium dodecyl sulfate | |
CAS RN |
2044-56-6 | |
| Record name | Sulfuric acid, monododecyl ester, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monododecyl ester, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium dodecyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium dodecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-2-[(phenylthio)methyl]-3-benzofurancarboxylic acid ethyl ester](/img/structure/B1224110.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-furancarboxamide](/img/structure/B1224114.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1224116.png)
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-2-yl)oxy]acetic acid ethyl ester](/img/structure/B1224118.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B1224119.png)
![N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide](/img/structure/B1224121.png)




![2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol](/img/structure/B1224131.png)


![Isopropyl (3-oxo-1-{[(2-thienylcarbonyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B1224134.png)